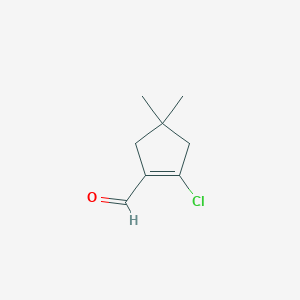

2-Chloro-4,4-dimethylcyclopent-1-enecarbaldehyde

Description

Properties

IUPAC Name |

2-chloro-4,4-dimethylcyclopentene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO/c1-8(2)3-6(5-10)7(9)4-8/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWIRJGYIPVUMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C(C1)Cl)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,4-dimethylcyclopent-1-enecarbaldehyde typically involves the chlorination of 3,3-dimethylcyclopentanone followed by oxidation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .

Chemical Reactions Analysis

Vilsmeier-Haack Formylation Reaction

This compound is synthesized via a Vilsmeier-Haack reaction using 3,3-dimethylcyclopentanone, phosphorus oxychloride (POCl₃), and sodium acetate in dichloromethane/DMF. The reaction proceeds through an iminium intermediate, followed by hydrolysis to yield the aldehyde .

| Reaction Parameter | Value |

|---|---|

| Reagents | POCl₃, DMF, NaOAc |

| Solvent | Dichloromethane |

| Temperature | 50°C |

| Time | 16 h |

| Yield | 57% |

Nucleophilic Substitution at Chlorine

The electron-withdrawing aldehyde group activates the adjacent chlorine atom for nucleophilic displacement. This site reacts with oxygen, nitrogen, or sulfur-based nucleophiles under basic conditions. For example, substitution with methoxide can yield 2-methoxy derivatives.

| Reaction Conditions | Data from Analogous Systems |

|---|---|

| Solvent | DMF, THF, or acetonitrile |

| Temperature | 20–110°C |

| Time | 0.5–16 h |

| Selectivity | Enhanced by thiourea additives |

Aldehyde Functionalization

The aldehyde group participates in oxidation, reduction, and condensation reactions:

-

Oxidation : Converts to a carboxylic acid using KMnO₄ or CrO₃.

-

Reduction : LiAlH₄ reduces the aldehyde to a primary alcohol.

-

Condensation : Forms Schiff bases with amines or undergoes aldol addition under basic conditions.

| Reaction Type | Key Reagents | Product |

|---|---|---|

| Oxidation | KMnO₄ (acidic) | Cyclopentene carboxylic acid |

| Reduction | LiAlH₄ | 2-Chloro-4,4-dimethylcyclopent-1-enemethanol |

| Condensation | Aniline, H₂SO₄ catalyst | Schiff base derivative |

Cyclopentene Ring Reactivity

The strained cyclopentene ring undergoes:

-

Diels-Alder Reactions : Acts as a dienophile with electron-rich dienes (e.g., 1,3-butadiene) to form bicyclic adducts.

-

Electrophilic Addition : Bromine or HCl adds across the double bond, stabilized by the dimethyl groups.

| Reaction | Conditions | Outcome |

|---|---|---|

| Diels-Alder | Toluene, 80°C, 12 h | Bicyclo[3.2.1]octene derivative |

| Bromination | Br₂ in CCl₄, 0°C | 1,2-Dibromo adduct |

Cross-Coupling Reactions

The chloro group enables palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with boronic acids. For instance, coupling with phenylboronic acid produces 2-arylcyclopentene derivatives.

| Catalyst System | Substrate | Yield |

|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 72% |

| Solvent: DME/H₂O | Temperature: 90°C | Time: 8 h |

Thermal Rearrangements

Heating above 150°C induces ring-opening or-sigmatropic shifts, forming conjugated dienes or bicyclic ketones.

| Rearrangement Type | Conditions | Product |

|---|---|---|

| Cope Elimination | 160°C, neat | 4,4-Dimethylcyclopentadiene |

| Claisen Rearrangement | Xylene reflux | Bicyclic enol ether |

This compound’s multifunctional design enables applications in pharmaceutical intermediates and agrochemical synthesis. Experimental protocols emphasize optimizing solvent polarity (e.g., dichloromethane or DMF ) and temperature to control regioselectivity .

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics make it a candidate for the development of pharmaceutical agents. Research indicates that derivatives of similar compounds exhibit potent biological activities, including anti-cancer properties. For instance, studies on related compounds have shown cytotoxic effects against various cancer cell lines, suggesting that 2-chloro-4,4-dimethylcyclopent-1-enecarbaldehyde may exhibit similar properties .

| Compound | Target Cell Line | IC50 (µM) |

|---|---|---|

| Related Compound A | HepG2 | 2.57 |

| Related Compound B | MDA-MB-231 | Varies |

Synthetic Chemistry

In synthetic chemistry, this compound serves as an intermediate for creating more complex molecules. Its ability to undergo various reactions, such as nucleophilic substitutions and cyclizations, allows chemists to explore new synthetic pathways for drug development and other applications .

Fragrance Chemistry

The compound is also noted for its applications in fragrance chemistry. As an aldehyde analogue, it can be utilized in the formulation of perfumes and flavoring agents due to its pleasant odor profile. The synthesis of such compounds often aims to enhance the stability and volatility of the resulting fragrances.

Case Study 1: Anticancer Activity

A study focused on the cytotoxic effects of related compounds demonstrated that specific structural modifications can enhance their therapeutic potential against cancer cells. The findings indicated that compounds with similar frameworks to this compound showed significant activity against tumor cells, providing insights into its potential use as a lead compound in drug discovery .

Case Study 2: Synthesis Optimization

Research into optimizing the synthesis of this compound revealed efficient methods that improved yield and reduced reaction times. This optimization is crucial for scaling up production for industrial applications, particularly in pharmaceuticals and fragrance manufacturing .

Mechanism of Action

The mechanism of action of 2-Chloro-4,4-dimethylcyclopent-1-enecarbaldehyde depends on its chemical reactivity and the nature of its interactions with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine atom may also participate in halogen bonding, influencing the compound’s binding affinity to specific molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Chloro-4,4-dimethylcyclopent-1-enecarbaldehyde with structurally or functionally related compounds, based on available evidence:

Table 1: Key Structural and Functional Comparisons

Key Findings :

Structural Differences :

- The cyclopentene derivative lacks the aromatic phenyl group present in 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarbaldehyde , resulting in reduced steric bulk and lower molecular weight. This may enhance reactivity in certain synthetic pathways .

- Compared to ethyl 5-chloro-1H-indazole-3-acetate (ethychlozate), the absence of an indazole ring and ester group in the target compound suggests divergent biological activities, likely limiting its direct use as a plant growth regulator .

Functional Group Impact :

- The carbaldehyde group in the cyclopentene derivative offers a reactive site for condensation or nucleophilic addition reactions, similar to carfentrazone ethyl ester ’s triazolone core. However, the latter’s fluorine and trifluoromethyl groups enhance herbicidal activity through increased lipid solubility and target-binding affinity .

Applications :

- Cyclohexene analogs (e.g., 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enecarbaldehyde ) are documented as intermediates in agrochemical synthesis, whereas the cyclopentene variant’s applications remain speculative without direct evidence .

Biological Activity

2-Chloro-4,4-dimethylcyclopent-1-enecarbaldehyde (CAS Number: 1346672-63-6) is an organic compound characterized by a cyclopentene ring with a chlorine atom and two methyl groups at the 4-position, along with an aldehyde functional group. This unique structure makes it a significant intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Understanding its biological activity is essential for evaluating its potential applications in medicinal chemistry and industrial processes.

- Molecular Formula : CHClO

- Molecular Weight : 158.63 g/mol

The biological activity of this compound is primarily attributed to its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, which may inhibit their activity. Furthermore, the chlorine atom can participate in halogen bonding, enhancing the compound's binding affinity to specific molecular targets .

Biological Applications

- Pharmaceutical Development :

- Cellular Studies :

Case Studies

Several studies have highlighted the biological effects of compounds related to this compound:

- Study on Btk Inhibition : A study demonstrated that compounds inhibiting Btk could significantly reduce TNF-alpha production by activated monocytes, indicating their potential in treating inflammatory diseases .

- Tumor Cell Growth Inhibition : Related compounds have shown promise in inhibiting tumor cell growth and arresting cells in the G1 phase of the cell cycle, suggesting potential applications in oncology .

Comparative Analysis

The following table compares this compound with similar compounds regarding their biological activities:

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structure and purity of 2-Chloro-4,4-dimethylcyclopent-1-enecarbaldehyde?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the cyclopentene backbone, chloro substituent (δ ~4-6 ppm for vinyl protons, δ ~80-100 ppm for chlorine-bearing carbons), and aldehyde proton (δ ~9-10 ppm).

- Infrared Spectroscopy (IR) : Identify the aldehyde C=O stretch (~1700 cm⁻¹) and C-Cl bond (~550-850 cm⁻¹).

- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase C18 columns with UV detection at 220-260 nm, as applied for similar aldehydes in chromatographic separations .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile impurities or byproducts, a standard method for chlorinated organics .

Q. What synthetic routes are viable for introducing the aldehyde group in chlorinated cyclopentene derivatives?

- Methodological Answer :

- Oxidation of Alcohols : Use mild oxidizing agents like pyridinium chlorochromate (PCC) to convert a primary alcohol to an aldehyde without over-oxidation.

- Vilsmeier-Haack Reaction : Introduce the aldehyde group via electrophilic formylation, ensuring compatibility with the chloro and dimethyl substituents.

- Protection Strategies : Temporarily protect the aldehyde as an acetal during chlorination steps to prevent side reactions.

Advanced Research Questions

Q. How can computational methods predict the reactivity of the aldehyde group in this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Parr functions) to predict nucleophilic attack sites on the aldehyde. Compare with experimental results from kinetic studies.

- Molecular Dynamics Simulations : Model solvent effects on aldehyde reactivity, particularly in polar aprotic solvents like DMSO or THF.

- Transition State Analysis : Map energy barriers for reactions like aldol condensations or hydride reductions using software such as Gaussian or ORCA.

Q. What strategies mitigate competing side reactions (e.g., ring-opening or dimerization) during synthesis?

- Methodological Answer :

- Temperature Control : Maintain reactions below 0°C to suppress exothermic dimerization of the aldehyde group.

- Catalytic Systems : Use Lewis acids (e.g., BF₃·Et₂O) to direct regioselectivity and minimize ring strain-induced side reactions.

- In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to detect intermediates and adjust reaction conditions dynamically.

Q. How can researchers resolve discrepancies in reported NMR chemical shifts across solvent systems?

- Methodological Answer :

- Solvent Standardization : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) for consistency. Reference internal standards (e.g., TMS) to calibrate shifts.

- Paramagnetic Additives : Add shift reagents (e.g., Eu(fod)₃) to resolve overlapping peaks in crowded spectral regions.

- Comparative Databases : Cross-reference with PubChem spectral data (e.g., canonical SMILES: C1=CC(C(Cl)(C)C)C(C=O)C1) to validate assignments .

Data Contradiction Analysis

Q. How should researchers address conflicting yields in published syntheses of this compound?

- Methodological Answer :

- Critical Parameter Evaluation : Compare reaction conditions (e.g., solvent polarity, catalyst loading, reaction time) across studies. For example, higher yields may correlate with anhydrous THF versus aqueous systems.

- Byproduct Profiling : Use GC-MS or LC-MS to identify unaccounted impurities that reduce apparent yields.

- Reproducibility Protocols : Adopt standardized procedures from environmental testing frameworks for chlorinated organics (e.g., EPA Method 5050) .

Structural and Stability Considerations

Q. What factors influence the stability of the aldehyde group under storage conditions?

- Methodological Answer :

- Light and Oxygen Sensitivity : Store under inert gas (N₂/Ar) in amber glass vials to prevent photo-oxidation.

- Thermal Degradation : Conduct accelerated stability studies (40-60°C) to model shelf life, monitoring via HPLC.

- pH Effects : Avoid prolonged exposure to basic conditions (pH > 8) to prevent Cannizzaro reactions.

Application-Driven Research

Q. How can this compound serve as a building block for synthesizing bioactive molecules?

- Methodological Answer :

- Nucleophilic Additions : React with Grignard reagents or amines to form secondary alcohols or imines, leveraging the aldehyde's electrophilicity.

- Cycloadditions : Explore Diels-Alder reactions using the cyclopentene moiety as a diene or dienophile.

- Bioconjugation : Attach via Schiff base formation to drug delivery vectors, validated by methods in pharmacological studies of similar aldehydes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.